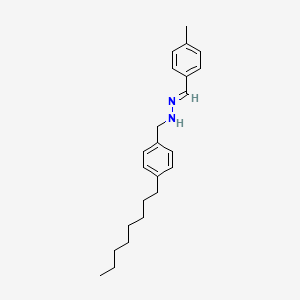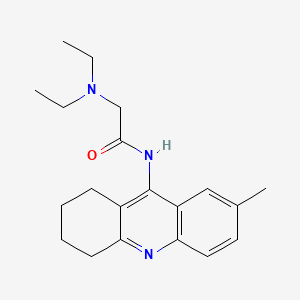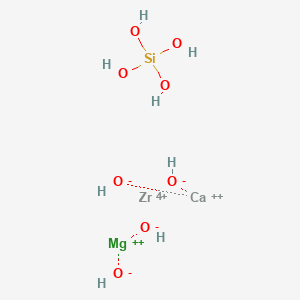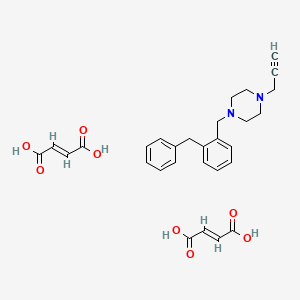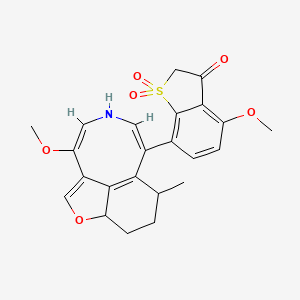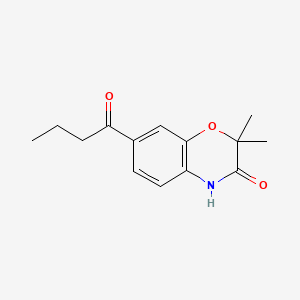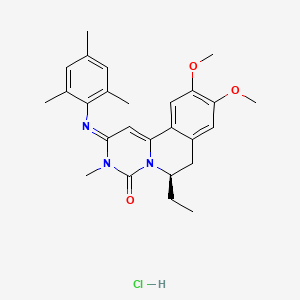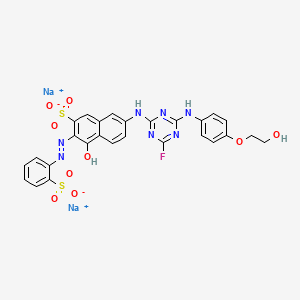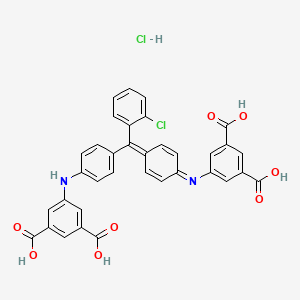
5-((4-((2-Chlorophenyl)(4-((3,5-dicarboxyphenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)isophthalic acid monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4-((2-Chlorophenyl)(4-((3,5-dicarboxyphenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)isophthalic acid monohydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple aromatic rings, carboxylic acid groups, and a chlorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-((2-Chlorophenyl)(4-((3,5-dicarboxyphenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)isophthalic acid monohydrochloride involves several steps, including the formation of intermediate compounds and their subsequent reactions. The process typically begins with the preparation of the chlorophenyl derivative, followed by the introduction of the dicarboxyphenyl and aminophenyl groups. The final step involves the formation of the cyclohexa-2,5-dien-1-ylidene structure and its subsequent reaction with isophthalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis systems, and high-throughput screening to identify the most efficient reaction pathways.
化学反应分析
Types of Reactions
5-((4-((2-Chlorophenyl)(4-((3,5-dicarboxyphenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)isophthalic acid monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents such as ethanol or dichloromethane.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further modified to obtain compounds with specific properties and applications.
科学研究应用
5-((4-((2-Chlorophenyl)(4-((3,5-dicarboxyphenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)isophthalic acid monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
作用机制
The mechanism of action of 5-((4-((2-Chlorophenyl)(4-((3,5-dicarboxyphenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)isophthalic acid monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular processes. This includes the inhibition of specific enzymes involved in inflammation and cancer progression, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
2-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different substituents.
Dicarboxyphenyl derivatives: Compounds with similar dicarboxyphenyl groups but different aromatic rings.
Aminophenyl derivatives: Compounds with similar aminophenyl groups but different functional groups.
Uniqueness
The uniqueness of 5-((4-((2-Chlorophenyl)(4-((3,5-dicarboxyphenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)isophthalic acid monohydrochloride lies in its complex structure, which combines multiple aromatic rings, carboxylic acid groups, and a chlorophenyl group. This unique combination of functional groups and structural elements gives the compound its distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.
属性
CAS 编号 |
94166-42-4 |
|---|---|
分子式 |
C35H24Cl2N2O8 |
分子量 |
671.5 g/mol |
IUPAC 名称 |
5-[4-[(2-chlorophenyl)-[4-(3,5-dicarboxyphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzene-1,3-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C35H23ClN2O8.ClH/c36-30-4-2-1-3-29(30)31(19-5-9-25(10-6-19)37-27-15-21(32(39)40)13-22(16-27)33(41)42)20-7-11-26(12-8-20)38-28-17-23(34(43)44)14-24(18-28)35(45)46;/h1-18,37H,(H,39,40)(H,41,42)(H,43,44)(H,45,46);1H |
InChI 键 |
KXFMNVQVDOVUBX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=C2C=CC(=NC3=CC(=CC(=C3)C(=O)O)C(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC(=CC(=C5)C(=O)O)C(=O)O)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


